tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate
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Overview
Description
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate is an organic compound with the molecular formula C14H19Cl2NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate typically involves the reaction of 3-(3,4-dichlorophenyl)propylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,4-dichloropyridin-2-ylcarbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dichlorophenyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of enzymes and receptors. Additionally, the tert-butyl group provides steric hindrance, influencing its reactivity and stability .
Properties
Molecular Formula |
C14H19Cl2NO2 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)12(16)9-10/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
QPJCWPFZAQQDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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